molecular formula C16H16N2O3 B1616403 2',4'-Dimethyl-3-Nitro-4-Toluanilide CAS No. 6967-11-9

2',4'-Dimethyl-3-Nitro-4-Toluanilide

Cat. No.: B1616403
CAS No.: 6967-11-9
M. Wt: 284.31 g/mol
InChI Key: HZUYHCXRFOCYRF-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-Nitro-4-Toluanilide is an organic compound with the molecular formula C16H16N2O3. It is known for its unique chemical structure, which includes a nitro group and two methyl groups attached to a benzene ring. This compound is often used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dimethyl-3-Nitro-4-Toluanilide typically involves the nitration of 2’,4’-dimethyl-4-toluidine followed by acylation. The nitration process introduces a nitro group into the aromatic ring, while the acylation step attaches the anilide group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and acyl chlorides for the acylation step.

Industrial Production Methods: Industrial production of 2’,4’-Dimethyl-3-Nitro-4-Toluanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: 2’,4’-Dimethyl-3-Nitro-4-Toluanilide can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2’,4’-Dimethyl-3-Nitro-4-Toluanilide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-Nitro-4-Toluanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    2’,4’-Dimethyl-3-Nitroaniline: Similar structure but lacks the anilide group.

    4-Nitro-2,6-Dimethylaniline: Similar nitro and methyl groups but different substitution pattern.

    2’,4’-Dimethyl-4-Toluidine: Lacks the nitro group.

Uniqueness: 2’,4’-Dimethyl-3-Nitro-4-Toluanilide is unique due to the presence of both the nitro and anilide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-4-7-14(12(3)8-10)17-16(19)13-6-5-11(2)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUYHCXRFOCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989813
Record name N-(2,4-Dimethylphenyl)-4-methyl-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-11-9
Record name NSC68263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dimethylphenyl)-4-methyl-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DIMETHYL-3-NITRO-4-TOLUANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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